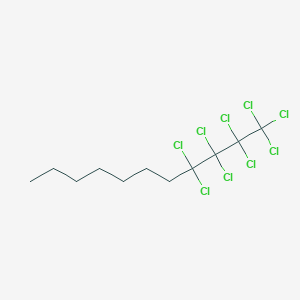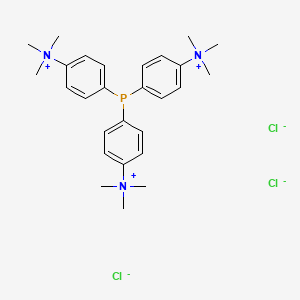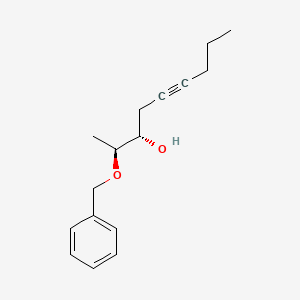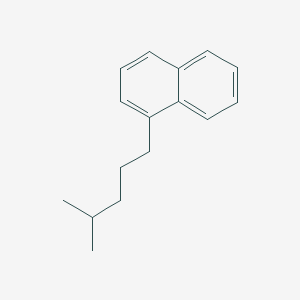![molecular formula C13H25ClSi B14260588 Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- CAS No. 161371-72-8](/img/structure/B14260588.png)
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is a specialized organosilicon compound It features a silicon atom bonded to a chlorine atom, two methyl groups, and a complex organic substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- typically involves the reaction of a chlorosilane with an appropriate organic substrate. One common method involves the reaction of chlorodimethylsilane with 1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include steps for purification, such as distillation or chromatography, to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form new organosilicon compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: Reaction with water can lead to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common reagents for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various organosilicon compounds can be formed.
Oxidation Products: Silanols and other oxidized derivatives.
Hydrolysis Products: Silanols and hydrochloric acid.
Applications De Recherche Scientifique
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and coatings.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a surface modifier for various substrates.
Mécanisme D'action
The mechanism of action of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- involves its ability to form strong bonds with other atoms, particularly carbon and oxygen. This allows it to act as a versatile building block in organic synthesis. The silicon-chlorine bond is particularly reactive, making it suitable for various substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodimethylsilane: A simpler compound with similar reactivity but lacking the complex organic substituent.
Trimethylsilyl Chloride: Another chlorosilane with three methyl groups instead of the complex organic group.
Dimethyldichlorosilane: Contains two chlorine atoms and is used in the synthesis of siloxane polymers.
Uniqueness
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is unique due to its complex organic substituent, which imparts specific properties and reactivity. This makes it particularly useful in applications where tailored reactivity and functionality are required.
Propriétés
Numéro CAS |
161371-72-8 |
|---|---|
Formule moléculaire |
C13H25ClSi |
Poids moléculaire |
244.87 g/mol |
Nom IUPAC |
chloro-(1-cyclopent-3-en-1-yl-3,3-dimethylbutyl)-dimethylsilane |
InChI |
InChI=1S/C13H25ClSi/c1-13(2,3)10-12(15(4,5)14)11-8-6-7-9-11/h6-7,11-12H,8-10H2,1-5H3 |
Clé InChI |
XRTSJZOQKARPOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C1CC=CC1)[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
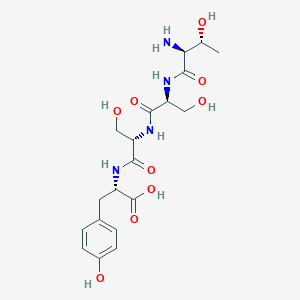
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
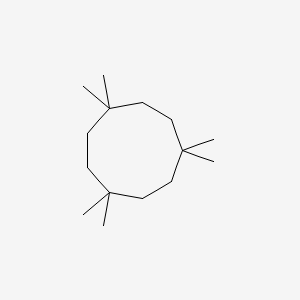

![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
